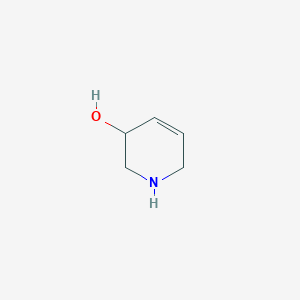

1,2,3,6-Tetrahydropyridin-3-ol

説明

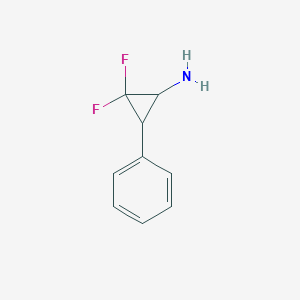

1,2,3,6-Tetrahydropyridin-3-ol is a heterocyclic compound that has sparked notable interest due to its presence in both natural products and synthetic pharmaceutical agents . It is a colorless liquid and is commercially available .

Synthesis Analysis

Tetrahydropyridines (THPs), including this compound, have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,5-7H,3-4H2;1H . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 135.59 . It is a grey solid at room temperature .科学的研究の応用

Synthesis Techniques : Different approaches for forming 1,2,3,6-tetrahydropyridines have been developed. For instance, Das and Njardarson (2015) reported two new approaches using strategic phosphate substituents (Das & Njardarson, 2015).

Enantioselective Organocatalytic Domino Synthesis : Wan et al. (2012) described the asymmetric synthesis of tetrahydropyridin-2-ols from enals and enaminones using the Jørgensen-Hayashi catalyst (Wan et al., 2012).

Diastereoselective Synthesis : Duttwyler et al. (2012) developed a versatile reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines with >95% diastereomeric purity (Duttwyler et al., 2012).

Sulfoxide-Directed Enantioselective Synthesis : Fernández de la Pradilla et al. (2013) achieved stereodefined sulfinyl 1,2,3,6-tetrahydropyridines with high selectivities (Fernández de la Pradilla et al., 2013).

Superacid-Catalyzed Synthesis : Klumpp et al. (2001) studied the electrophilic chemistry of 1,2,3,6-tetrahydropyridines in Bronsted superacid, leading to aryl-substituted piperidines (Klumpp et al., 2001).

Pharmacological Characteristics : Mateeva et al. (2005) reviewed the synthesis and pharmacological properties of tetrahydropyridine derivatives, highlighting their role in drug development (Mateeva et al., 2005).

Anti-Inflammatory Applications : Rao et al. (1995) synthesized tetrahydropyridines with potential anti-inflammatory properties (Rao et al., 1995).

Neurotoxic Properties and Parkinson's Disease : Langston (1985) discussed the neurotoxic properties of a tetrahydropyridine derivative (MPTP) and its implications for Parkinson's disease research (Langston, 1985).

Application in Anti-Hepatitis C Virus Agents : Watanabe et al. (2017) reported the stereo-controlled synthesis of functionalized tetrahydropyridines and their application in generating anti-hepatitis C virus agents (Watanabe et al., 2017).

Enantioselective Organocatalysis : Dudognon et al. (2018) provided an overview of organocatalytic strategies used in the preparation of diversified families of tetrahydropyridines (Dudognon et al., 2018).

将来の方向性

The future directions of research on 1,2,3,6-Tetrahydropyridin-3-ol could involve the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

特性

IUPAC Name |

1,2,3,6-tetrahydropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h1-2,5-7H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSZSLKNHBBRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8012585.png)

![5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)

![2-Bromothieno[3,2-b]pyridin-5-amine](/img/structure/B8012700.png)

![methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B8012711.png)